ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate
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Overview
Description
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazoline family, which is known for its significant biological and chemical properties. The presence of the allyl group and the carboxylic acid ethyl ester moiety makes this compound particularly interesting for various synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The reaction is often carried out in a flow reactor to improve safety and product purity .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow processes. The use of commercial manganese dioxide as a heterogeneous reagent in packed reactors has been reported to facilitate the oxidative aromatization of oxazolines to oxazoles . This method is advantageous due to its efficiency and the reduced risk of blockages compared to batch synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can convert the ester group to an alcohol using agents like sodium borohydride.
Substitution: The allyl group can participate in substitution reactions, often facilitated by catalysts such as palladium or nickel complexes.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium or nickel catalysts, often in the presence of ligands like phosphines.
Major Products
Oxidation: Oxazoles.
Reduction: Alcohols.
Substitution: Various substituted oxazolines depending on the reactants used.
Scientific Research Applications
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate involves its interaction with various molecular targets. The oxazoline ring can coordinate with metal ions, making it an effective ligand in catalytic processes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Oxazoline: A simpler oxazoline compound without the allyl and ester groups.
4,5-Dihydro-1,3-oxazole: Another oxazoline derivative with different substituents.
2-(Oxazol-2-yl)pyridine: An oxazoline compound with a pyridine ring, used as a ligand in catalysis.
Uniqueness
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate is unique due to its combination of the allyl group and the carboxylic acid ethyl ester moiety. This combination enhances its reactivity and makes it suitable for a wider range of applications compared to simpler oxazoline derivatives .
Properties
CAS No. |
154776-06-4 |
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Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.2 g/mol |
IUPAC Name |
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-5-8-10(6-7-13-8)9(11)12-4-2/h3,6-8H,1,4-5H2,2H3 |
InChI Key |
FCYOAGITDZQJFC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=COC1CC=C |
Canonical SMILES |
CCOC(=O)N1C=COC1CC=C |
Synonyms |
3(2H)-Oxazolecarboxylic acid, 2-(2-propenyl)-, ethyl ester (9CI) |
Origin of Product |
United States |
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